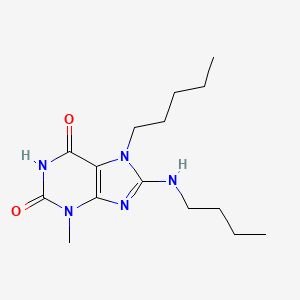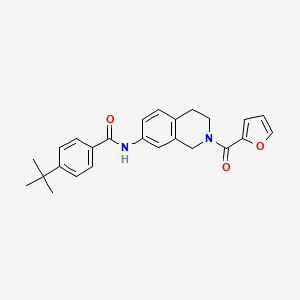
4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a tetrahydroisoquinoline structure, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of the amide group (-CONH-) would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the amide group. Furan rings can undergo reactions at the 2- and 5-positions, while amides can participate in various reactions such as hydrolysis and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated the synthesis of compounds related to tetrahydroisoquinolines, highlighting methodologies such as palladium-catalyzed cross-coupling reactions. These methods provide valuable routes to 3,4-disubstituted isoquinolines with various substituents, showcasing the chemical versatility and potential applications of these compounds in further synthetic transformations (Dai & Larock, 2003).
Intramolecular Cyclization : Another study detailed the efficient promotion of intramolecular hydroamidation of ortho-vinyl benzamides, leading to the synthesis of dihydroisoquinolinones and benzylisoindolinones without the need for strong oxidants or metal catalysts. This method is noted for its simplicity, scalability, and tolerance of various functional groups, indicating the potential for diverse chemical applications (Chen et al., 2017).
Potential Therapeutic Applications
Antimalarial Candidate : N-tert-Butyl isoquine, a compound with a similar tert-butyl group, was identified as a potential antimalarial drug. It was selected for development based on its effectiveness against Plasmodium falciparum and rodent malaria parasites, highlighting the relevance of such compounds in drug discovery for tropical diseases (O’Neill et al., 2009).
Antipsychotic Agents : Compounds structurally related to benzamides have been evaluated for their potential as antipsychotic agents, demonstrating promising activity in receptor binding and in vivo assays. This research suggests the possibility of developing new therapeutic agents for psychiatric disorders from benzamide derivatives, including potential applications for compounds with similar structures to 4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (Norman et al., 1996).
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)20-9-6-18(7-10-20)23(28)26-21-11-8-17-12-13-27(16-19(17)15-21)24(29)22-5-4-14-30-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXCVBPDNFMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)
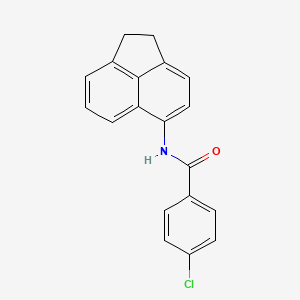
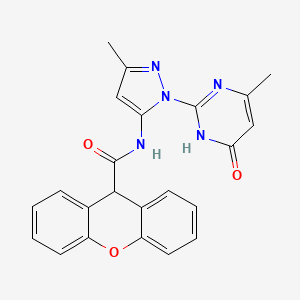

![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
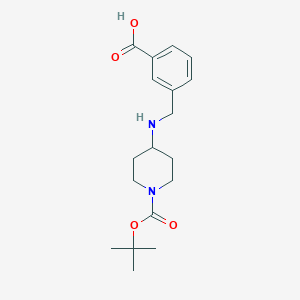
![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2455881.png)
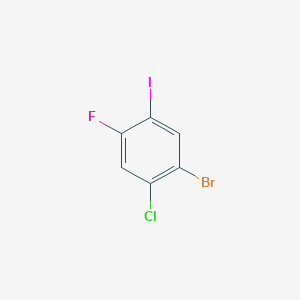
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)
![N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2455884.png)
